Vapour‑Pressure Reduction vs. Direct Imine Analog (CAS 67845‑42‑5)
The insertion of an oxyethylenoxy group between the imine nitrogen and the citronellyl tail dramatically lowers vapour pressure. The target compound exhibits a calculated vapour pressure of 3.28 × 10⁻⁸ mmHg at 25 °C . Although a directly measured value for the non‑ether analog (methyl 2-((3,7-dimethyl-6-octenylidene)amino)benzoate, CAS 67845‑42‑5) is unavailable, its 38 °C lower boiling point (409.5 °C vs. 447.7 °C) and 44 Da lower molecular weight strongly imply a vapour pressure at least one order of magnitude higher, consistent with the vapour pressure of the related ester citronellyl benzoate (2.68 × 10⁻⁵ mmHg) . The lower volatility translates directly into prolonged fragrance substantivity on skin or fabric, a critical procurement parameter for long‑lasting scent formulations.
| Evidence Dimension | Volatility (vapour pressure at 25 °C) |
|---|---|
| Target Compound Data | 3.28 × 10⁻⁸ mmHg (calculated; 447.7 °C boiling point) |
| Comparator Or Baseline | Methyl 2-((3,7-dimethyl-6-octenylidene)amino)benzoate: vapour pressure not reported, boiling point 409.5 °C. Citronellyl benzoate: 2.68 × 10⁻⁵ mmHg. |
| Quantified Difference | At least one order of magnitude lower vapour pressure inferred from ΔBP ≈ 38 °C. |
| Conditions | Estimates based on MPBPWIN model and standard boiling-point/vapour-pressure correlations. |
Why This Matters
A ten‑fold or greater reduction in vapour pressure means the target compound persists significantly longer in the headspace, directly influencing the duration of fragrance perception and reducing the need for supplementary fixatives.
